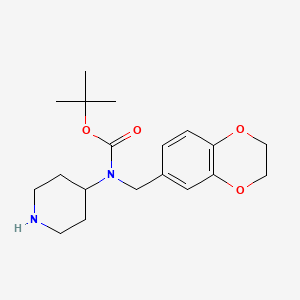![molecular formula C15H12N4O3S B12041779 6-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-YL)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12041779.png)
6-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-YL)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-ヒドロキシ-N-(5-メチル-1,3,4-チアゾール-2-イル)-4-オキソ-1,2-ジヒドロ-4H-ピロロ[3,2,1-ij]キノリン-5-カルボキサミドは、複素環式化合物の一種である複雑な有機化合物です。この化合物は、チアゾール環、ピロロキノリンコア、カルボキサミド基の存在によって特徴付けられます。
準備方法
合成経路および反応条件
6-ヒドロキシ-N-(5-メチル-1,3,4-チアゾール-2-イル)-4-オキソ-1,2-ジヒドロ-4H-ピロロ[3,2,1-ij]キノリン-5-カルボキサミドの合成は、一般的に容易に入手可能な出発物質から始まり、複数の段階を伴います。一般的な合成経路の1つは、特定の反応条件下で、2-アミノ-5-メチル-1,3,4-チアゾールと適切なキノリン誘導体との反応を含みます。 この反応は通常、トリエチルアミンなどの触媒とエタノールなどの適切な溶媒の存在下で行われます .
工業生産方法
工業的な設定では、この化合物の生産は、大規模なバッチまたは連続フロープロセスを含む場合があります。反応条件は、最終生成物の高収率と純度を確保するために最適化されます。 再結晶やクロマトグラフィーなどの高度な精製技術の使用は、最小限の不純物で目的の化合物を得るために不可欠です .
化学反応解析
反応の種類
6-ヒドロキシ-N-(5-メチル-1,3,4-チアゾール-2-イル)-4-オキソ-1,2-ジヒドロ-4H-ピロロ[3,2,1-ij]キノリン-5-カルボキサミドは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、対応するキノリン誘導体を形成するために酸化することができます。
還元: 還元反応は、カルボニル基をヒドロキシル基に変換することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンやチオールなどの求核剤が含まれます。 反応は通常、選択性と収率を確保するために、制御された温度とpH条件下で行われます .
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、酸化反応はキノリンN-オキシドを生成する可能性があり、一方、還元反応はヒドロキシル化誘導体を生成する可能性があります .
科学研究アプリケーション
6-ヒドロキシ-N-(5-メチル-1,3,4-チアゾール-2-イル)-4-オキソ-1,2-ジヒドロ-4H-ピロロ[3,2,1-ij]キノリン-5-カルボキサミドは、幅広い科学研究アプリケーションを持っています。
化学反応の分析
Types of Reactions
6-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-YL)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions can produce hydroxylated derivatives .
科学的研究の応用
6-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-YL)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.
Industrial Chemistry: The compound is employed in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
6-ヒドロキシ-N-(5-メチル-1,3,4-チアゾール-2-イル)-4-オキソ-1,2-ジヒドロ-4H-ピロロ[3,2,1-ij]キノリン-5-カルボキサミドの作用機序は、特定の分子標的および経路との相互作用を伴います。この化合物は、酵素や受容体に結合してその活性を阻害し、さまざまな生物学的効果をもたらす可能性があります。 たとえば、DNA複製および修復メカニズムを干渉することにより、癌細胞の増殖を阻害する可能性があります .
類似化合物の比較
類似化合物
1,3,4-チアゾール誘導体: これらの化合物は、チアゾール環を共有し、類似の生物学的活性を示します.
キノリン誘導体: キノリンコアを持つ化合物は、比較可能な化学的特性と用途を持っています.
独自性
6-ヒドロキシ-N-(5-メチル-1,3,4-チアゾール-2-イル)-4-オキソ-1,2-ジヒドロ-4H-ピロロ[3,2,1-ij]キノリン-5-カルボキサミドは、チアゾール環とピロロキノリンコアの組み合わせにより、独特の化学的および生物学的特性を付与するため、ユニークです。 この独自性は、さまざまな科学的および産業的用途において貴重な化合物となっています .
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Quinoline Derivatives: Compounds with a quinoline core have comparable chemical properties and applications.
Uniqueness
6-Hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-YL)-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide is unique due to its combination of a thiadiazole ring and a pyrroloquinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
特性
分子式 |
C15H12N4O3S |
|---|---|
分子量 |
328.3 g/mol |
IUPAC名 |
9-hydroxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide |
InChI |
InChI=1S/C15H12N4O3S/c1-7-17-18-15(23-7)16-13(21)10-12(20)9-4-2-3-8-5-6-19(11(8)9)14(10)22/h2-4,20H,5-6H2,1H3,(H,16,18,21) |
InChIキー |
DMQFXPNXMNWKBM-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(S1)NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CC4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




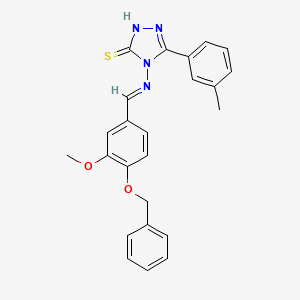
![4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one](/img/structure/B12041726.png)
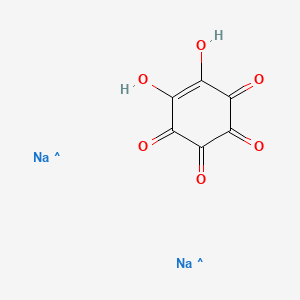
![8-[(E)-3-chlorobut-2-enyl]sulfanyl-7-hexyl-3-methylpurine-2,6-dione](/img/structure/B12041733.png)
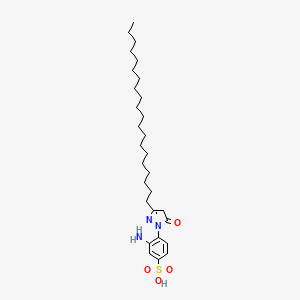
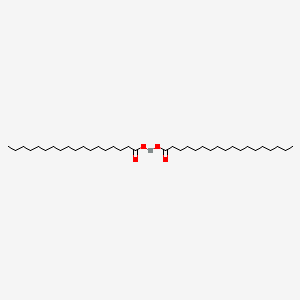

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide](/img/structure/B12041756.png)

![2-amino-4-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12041780.png)

